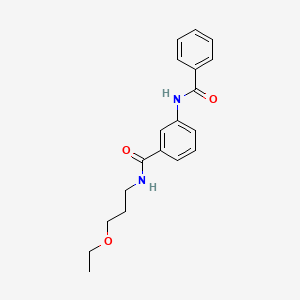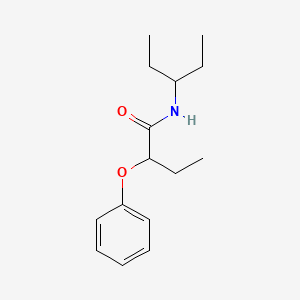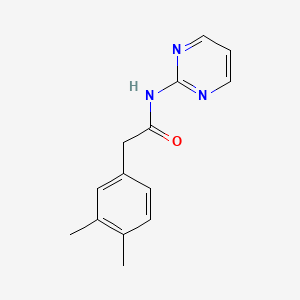
2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with dichloro groups and a dihydro-benzodioxin moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzodioxin moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation of the benzodioxin moiety can produce a quinone derivative.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential therapeutic agents for diseases such as Alzheimer’s.
Materials Science: Used in the development of nonlinear optical materials for optoelectronic applications.
Biological Studies: Investigated for its antibacterial properties and biofilm inhibition.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cholinesterase, which is relevant for Alzheimer’s disease treatment . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another compound with a benzodioxin moiety, explored for Alzheimer’s treatment.
2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Used in optoelectronic applications.
Uniqueness
2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide stands out due to its dichloro substitution, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H11Cl2NO3 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19) |
Clave InChI |
NCPUCAAKQCJYOG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)

![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)


![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960886.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B14960887.png)
![Butyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B14960892.png)

